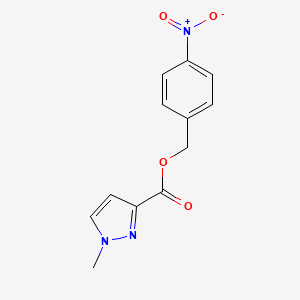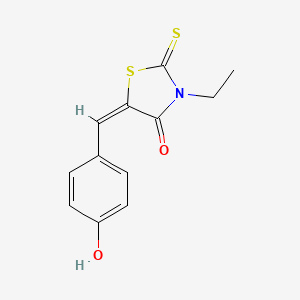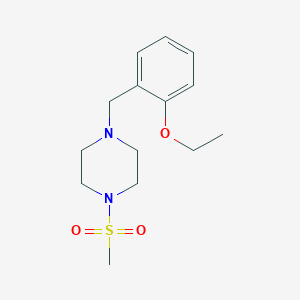![molecular formula C11H10N6OS2 B10877557 N-{5-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B10877557.png)
N-{5-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-{5-[(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE is a complex organic compound that features a benzotriazole moiety linked to a thiadiazole ring via a sulfanyl bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-{5-[(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE typically involves the reaction of 1H-1,2,3-benzotriazole with a thiadiazole derivative under specific conditions. The benzotriazole fragment acts as a versatile synthetic auxiliary, facilitating the formation of the desired product through nucleophilic substitution reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using readily available starting materials such as benzotriazole and thiadiazole derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
N~1~-{5-[(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: Nucleophilic substitution reactions are common, where the benzotriazole moiety can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used .
科学的研究の応用
N~1~-{5-[(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and UV filters
作用機序
The mechanism of action of N1-{5-[(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE involves its interaction with specific molecular targets in biological systems. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to various biological effects. The thiadiazole ring further enhances these interactions, contributing to the compound’s overall activity .
類似化合物との比較
Similar Compounds
- N-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)(1,1’-BIPHENYL)-2-AMINE
- N-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-2-BROMOANILINE
- N-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4-METHOXYANILINE
Uniqueness
N~1~-{5-[(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE is unique due to the presence of both benzotriazole and thiadiazole moieties, which confer distinct electronic and steric properties.
特性
分子式 |
C11H10N6OS2 |
|---|---|
分子量 |
306.4 g/mol |
IUPAC名 |
N-[5-(benzotriazol-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C11H10N6OS2/c1-7(18)12-10-14-15-11(20-10)19-6-17-9-5-3-2-4-8(9)13-16-17/h2-5H,6H2,1H3,(H,12,14,18) |
InChIキー |
RXEIKZDXUTYGFK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=NN=C(S1)SCN2C3=CC=CC=C3N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)valine](/img/structure/B10877479.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10877482.png)
![4-(dimethylamino)-N'-{(3Z)-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10877486.png)

![6-(3,5-Dimethoxyphenyl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10877502.png)
![5-(4-fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10877509.png)

![S-[1-oxo-1-(10H-phenothiazin-10-yl)butan-2-yl] ethanethioate](/img/structure/B10877518.png)
![(2E)-3-[2,3-dibromo-5-ethoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid](/img/structure/B10877526.png)
![1-Ethyl-6-fluoro-7-{4-[(4-methylphenyl)carbamothioyl]piperazin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10877538.png)

![(2E)-N'-[2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]-3-phenylprop-2-enehydrazide](/img/structure/B10877545.png)
![N-[5-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B10877552.png)
![4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-3-nitrobenzamide](/img/structure/B10877561.png)
